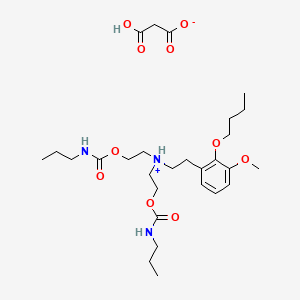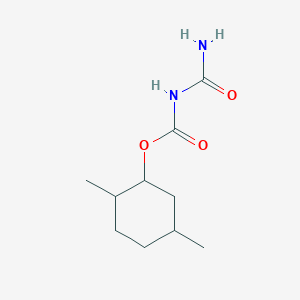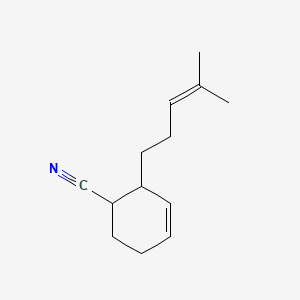
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile is a cycloalkene chemical compound characterized by the presence of a nitrile group and a pentenyl substituent. This unique structure, featuring a five-carbon chain with a double bond and a methyl group, positions it as a valuable compound in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can facilitate the cyclization and nitrile introduction steps, making the process more efficient and scalable .
化学反応の分析
Types of Reactions
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are often used.
Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
科学的研究の応用
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research .
類似化合物との比較
Similar Compounds
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: Similar structure but with an aldehyde group instead of a nitrile group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile is unique due to its combination of a cyclohexene ring, a nitrile group, and a pentenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
特性
CAS番号 |
68084-05-9 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC名 |
2-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h3,6-7,12-13H,4-5,8-9H2,1-2H3 |
InChIキー |
ZJTPYSDRFRXYMI-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1C=CCCC1C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



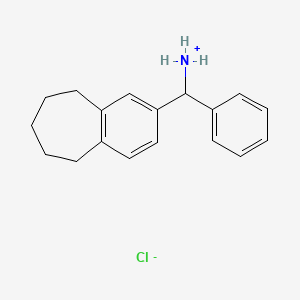
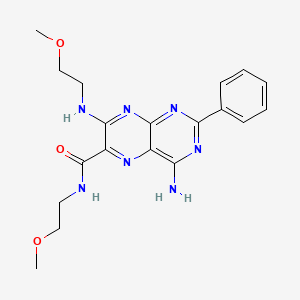
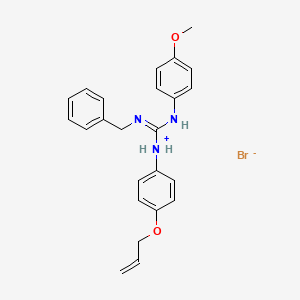
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
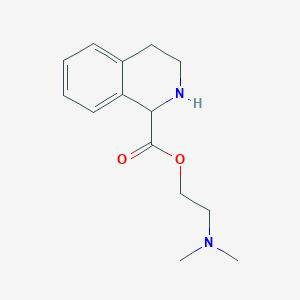
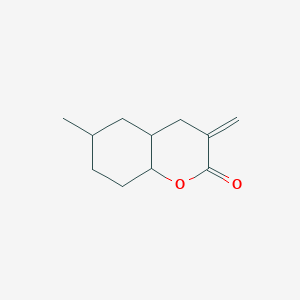

![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
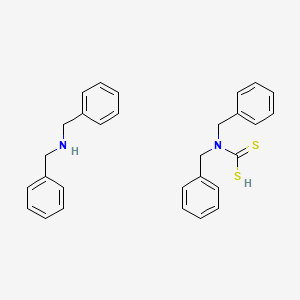
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
